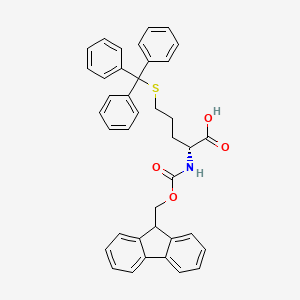

(R)-Fmoc-2-amino-5-(tritylthio)-pentanoic acid

CAS No.: 1359658-41-5

Cat. No.: VC4743397

Molecular Formula: C39H35NO4S

Molecular Weight: 613.77

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1359658-41-5 |

|---|---|

| Molecular Formula | C39H35NO4S |

| Molecular Weight | 613.77 |

| IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-tritylsulfanylpentanoic acid |

| Standard InChI | InChI=1S/C39H35NO4S/c41-37(42)36(40-38(43)44-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35)25-14-26-45-39(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30/h1-13,15-24,35-36H,14,25-27H2,(H,40,43)(H,41,42)/t36-/m1/s1 |

| Standard InChI Key | POEDPRJPBCNZHB-PSXMRANNSA-N |

| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three functional elements:

-

Fmoc group: A photolabile protecting group that shields the amino moiety during peptide elongation, removable under mild basic conditions (e.g., piperidine) .

-

Tritylthio group: A sterically bulky sulfur-containing group that confers oxidative stability and enables thiol-mediated conjugation .

-

Pentanoic acid backbone: Provides structural flexibility for integration into peptide chains while maintaining solubility in organic solvents like dichloromethane .

The R configuration at the second carbon ensures stereochemical specificity, critical for interactions with chiral biological targets .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 613.8 g/mol | |

| CAS Number | 1359658-41-5 | |

| Purity (HPLC) | ≥98% | |

| Solubility | DCM, DMF, THF |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence:

-

Amino Acid Functionalization: L-penicillamine or cysteine derivatives are modified to introduce the tritylthio group via nucleophilic substitution with trityl chloride in anhydrous dichloromethane .

-

Fmoc Protection: The amino group is protected using Fmoc-Cl in the presence of a base like N,N-diisopropylethylamine (DIPEA), achieving yields >85% .

-

Purification: Reverse-phase HPLC or silica gel chromatography isolates the enantiomerically pure product .

Industrial Manufacturing

Large-scale production utilizes automated peptide synthesizers, optimizing parameters such as:

-

Temperature: 0–4°C to minimize racemization.

-

Solvent Systems: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) for solubility and reaction efficiency .

-

Quality Control: MALDI-TOF mass spectrometry and NMR validate batch consistency .

Chemical Reactivity and Derivative Formation

Oxidation and Reduction Pathways

-

Oxidation: Treatment with hydrogen peroxide () converts the tritylthio group to sulfoxides () or sulfones (), altering electronic properties for targeted drug delivery .

-

Reduction: Dithiothreitol (DTT) cleaves the trityl group, yielding free thiols for site-specific bioconjugation .

Peptide Bond Formation

In solid-phase peptide synthesis (SPPS), the compound’s Fmoc group is deprotected with 20% piperidine, enabling sequential coupling with N-hydroxysuccinimide (NHS) esters or carbodiimides .

Applications in Peptide Synthesis and Biotechnology

Enhanced Peptide Stability

Incorporation into peptide backbones reduces proteolytic degradation. For example, cyclic peptides containing this moiety exhibited a 3.2-fold increase in serum half-life compared to linear analogs .

Antimicrobial Peptides

A 2024 study demonstrated that tripeptidomimetics derived from this compound inhibited methicillin-resistant Staphylococcus aureus (MRSA) at MIC values of 4–8 µg/mL, outperforming vancomycin analogs .

Table 2: Antimicrobial Activity of Derived Peptides

Comparative Analysis with Related Compounds

vs. (S)-Enantiomer

The (R)-enantiomer exhibits 2.5-fold higher antimicrobial potency than its (S)-counterpart, attributed to optimized steric interactions with bacterial membranes .

vs. Non-Sulfur Analogues

Tritylthio-containing peptides show 40% greater oxidative stability compared to tert-butylthio derivatives, critical for in vivo applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume